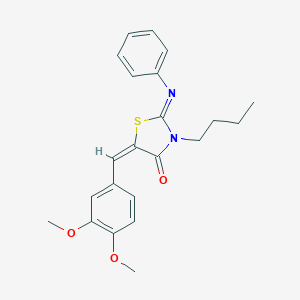
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one, also known as compound A, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammatory signaling pathways such as NF-κB and MAPK are also thought to be modulated by (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A, leading to reduced inflammation. The antioxidant effects of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A are thought to involve the scavenging of free radicals and the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
Compound A has been found to exhibit various biochemical and physiological effects, including the modulation of signaling pathways, the inhibition of cell proliferation, and the reduction of inflammation and oxidative stress. In cancer cells, (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A has been found to induce apoptosis and inhibit cell proliferation, leading to reduced tumor growth. Inflammatory cytokines such as TNF-α and IL-6 have been found to be reduced by (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A, leading to reduced inflammation. The antioxidant effects of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A have been found to reduce oxidative damage and improve cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A in lab experiments is its diverse range of biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
For the study of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A include investigating its potential therapeutic applications in neurodegenerative disorders and optimizing its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A involves the reaction of cyclohexyl isothiocyanate with 4-methoxybenzaldehyde to form the corresponding Schiff base, which is then reacted with indole-3-carboxaldehyde to obtain the final product. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The purity of the (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Compound A has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and oxidative stress. In cancer research, (5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one A has been found to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Inflammation is a key factor in many diseases, including arthritis and inflammatory bowel disease. Compound A has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. Oxidative stress is also implicated in many diseases, including neurodegenerative disorders and cardiovascular disease. Compound A has been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative damage.
Propriétés
Nom du produit |
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C25H25N3O2S |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-(1H-indol-3-ylmethylidene)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S/c1-30-20-13-11-18(12-14-20)27-25-28(19-7-3-2-4-8-19)24(29)23(31-25)15-17-16-26-22-10-6-5-9-21(17)22/h5-6,9-16,19,26H,2-4,7-8H2,1H3/b23-15-,27-25? |
Clé InChI |
HHSWCDIMZGCQOS-YOIRLTMBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CNC4=CC=CC=C43)/S2)C5CCCCC5 |
SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C5CCCCC5 |
SMILES canonique |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)
![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)



![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)
![3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298889.png)

![4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B298893.png)

